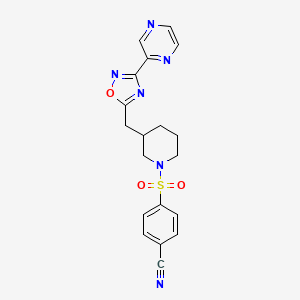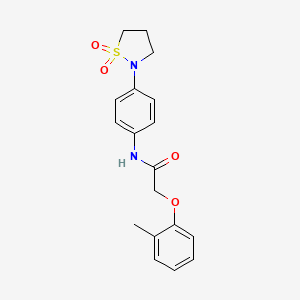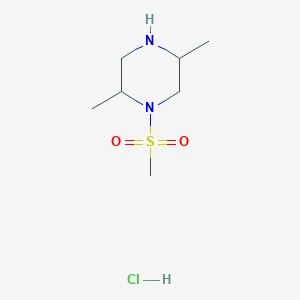
2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 228.74 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O2S.ClH/c1-6-5-9(12(3,10)11)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H .Chemical Reactions Analysis
The synthesis of “this compound” involves several chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 228.74 .Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry and Drug Development
- Oxytocin Receptor Antagonism : L-368,899, a derivative of 2,5-Dimethyl-1-(methylsulfonyl)piperazine, has been characterized as a potent and selective oxytocin antagonist. It exhibits high affinity for uterine oxytocin receptors and has potential use in preterm labor (Pettibone et al., 1993).
- Anticancer Activity : Certain compounds with a piperazine substituent, such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine, have shown effectiveness against various cancer cell lines, suggesting potential in cancer therapy (Turov, 2020).
Applications in Polymer Science
- Hyperbranched Polymers : The compound has been used in the synthesis of hyperbranched polymers, showing potential for developing new materials with unique properties (Yan & Gao, 2000).
- Medical Implant Applications : Piperazine copolymers, including those derived from 2,5-Dimethyl-1-(methylsulfonyl)piperazine, have been investigated for use in medical implants, such as cornea replacement (Bruck, 1969).
Applications in Analytical Chemistry
- Analytical Methods in Pharmacology : The compound has been used in developing sensitive and selective analytical methods for drug determination in plasma, aiding pharmacokinetic studies (Kline et al., 1999).
Wirkmechanismus
While the specific mechanism of action for “2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride” is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
While specific future directions for “2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride” are not mentioned in the search results, the synthesis of piperazine derivatives is an active area of research, with numerous methods being reported for the synthesis of substituted piperazines . This suggests that there may be future developments in the synthesis and potential applications of “this compound”.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-methylsulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6-5-9(12(3,10)11)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDZDJGCUSBGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1S(=O)(=O)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
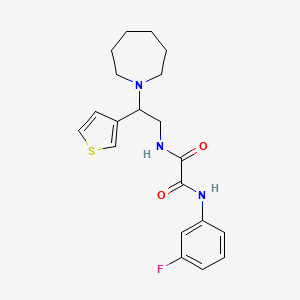

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)
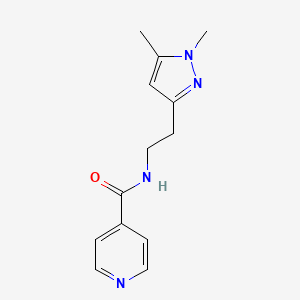
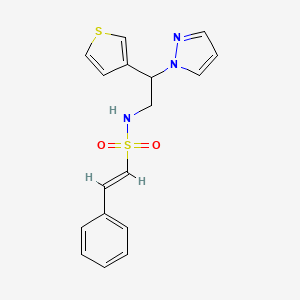
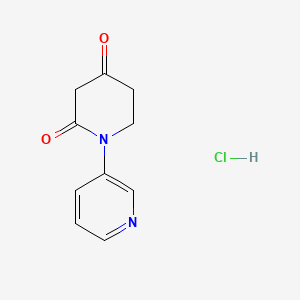
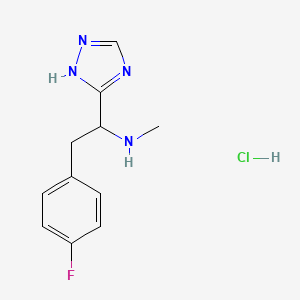
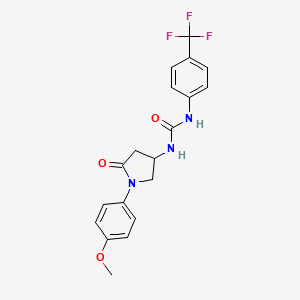
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)
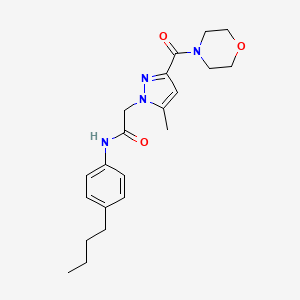
![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)
